molecular formula C14H20N2O2 B8368521 N-[3-(4-Hydroxy-3-aminophenyl)propionyl]piperidine

N-[3-(4-Hydroxy-3-aminophenyl)propionyl]piperidine

Cat. No.: B8368521
M. Wt: 248.32 g/mol
InChI Key: CSRVPPKUJHEMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-Hydroxy-3-aminophenyl)propionyl]piperidine is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-(3-amino-4-hydroxyphenyl)-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C14H20N2O2/c15-12-10-11(4-6-13(12)17)5-7-14(18)16-8-2-1-3-9-16/h4,6,10,17H,1-3,5,7-9,15H2

InChI Key

CSRVPPKUJHEMIN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.5 g of N-(4-benzyloxy-3-nitrocinnamoyl)piperidine (prepared as described in Example 12) was dissolved in 30 ml of methanol. 300 mg of 10% palladium-on-carbon were added to the solution, which was then catalytically reduced whilst bubbling hydrogen through it, under atmospheric pressure for 60 minutes. The catalyst was then removed by filtration, and the methanol was removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using ethyl acetate as the eluent, to afford 0.35 g of the title compound as crystals, melting at 149°-150° C.
Name
N-(4-benzyloxy-3-nitrocinnamoyl)piperidine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

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